N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a 6-methoxy-substituted benzothiazole core and a pyridin-4-ylmethyl group. Similar compounds, such as 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide, are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane (DCM), yielding solids with purities confirmed by chromatography . The 6-methoxy group on the benzothiazole ring may enhance solubility or modulate electronic properties, while the pyridin-4-ylmethyl moiety could influence binding interactions in biological systems, as seen in analogs targeting enzymes or receptors .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-17-7-8-18-19(13-17)27-21(23-18)24(14-15-9-11-22-12-10-15)20(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNMFSRCDOKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the benzamide bond. The methoxybenzo[d]thiazole moiety is usually introduced through a nucleophilic substitution reaction, while the pyridin-4-ylmethyl group is added via a reductive amination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and cellular processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 6-methoxy group distinguishes the target compound from analogs like ABTB (6-NH₂) and nitro derivatives (6-NO₂) . Methoxy groups typically increase lipophilicity compared to polar amino or nitro substituents.
- Pyridine positioning (4- vs.
Physicochemical Properties
Data from analogs provide insights into expected properties:
Key Observations :
Key Observations :
- Methoxy and amino substituents on benzothiazoles influence bioactivity; for example, ABTB’s corrosion inhibition correlates with electron-donating NH₂ groups , whereas methoxy may alter redox properties.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyridine group, which contributes to its biological activity. The methoxy group at the 6-position of the benzothiazole ring enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) study indicated that modifications on the benzothiazole ring significantly influence anticancer potency against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
The compound exhibits selective toxicity, being approximately 400-fold less toxic to normal fibroblast cells compared to cancerous cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of thiazole derivatives, including those with similar structural features, have shown significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve modulation of the NF-kB pathway.
The proposed mechanism of action for this compound involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Promotion : Activation of mitochondrial pathways leading to apoptosis through modulation of Bcl-2 family proteins.
This dual mechanism enhances its efficacy as an anticancer agent while potentially minimizing side effects associated with traditional chemotherapeutics.
Case Studies and Research Findings
- Thiazole Derivative SAR Study : A comprehensive SAR study on thiazole derivatives indicated that non-bulky electron-withdrawing groups at the ortho position significantly enhance anticancer activity against Plasmodium falciparum, suggesting similar modifications could be beneficial for this compound .
- Leishmanicidal Activity : Related compounds demonstrated promising leishmanicidal activity with low cytotoxicity in mammalian cell lines, indicating potential applications in treating leishmaniasis .
Q & A
Q. What are the recommended synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 6-methoxybenzo[d]thiazol-2-amine intermediate through cyclization of thiourea derivatives with α-haloketones under acidic conditions .
- Step 2 : Couple the amine with 4-(pyridin-4-ylmethyl)benzoyl chloride using a coupling agent like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in dry dichloromethane at 0–5°C for 6 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (deuterated DMSO) .
Q. What key functional groups influence the compound’s reactivity and stability?
- Methodological Answer :
- 6-Methoxybenzothiazole : The methoxy group enhances electron density on the benzothiazole ring, increasing susceptibility to electrophilic substitution. The thiazole nitrogen participates in hydrogen bonding, critical for crystallization .
- Pyridin-4-ylmethyl : The pyridine moiety introduces basicity, enabling salt formation for improved solubility. It also serves as a hydrogen bond acceptor in biological interactions .
- Benzamide : The amide bond’s planarity and resonance stabilization affect conformational rigidity. Hydrolysis under acidic/alkaline conditions requires stabilization via low-temperature storage .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. The pyridin-4-ylmethyl group shows distinct splitting due to J-coupling .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time discrepancies >5% indicate impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated m/z: 406.12) .
Advanced Research Questions
Q. How can synthetic yields be optimized when coupling 6-methoxybenzo[d]thiazol-2-amine with 4-(pyridin-4-ylmethyl)benzoyl chloride?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (DMT-MM, HATU, EDCI) in varying ratios (1.1–1.5 equivalents). DMT-MM shows higher efficiency (yield: 39–45%) due to mild reaction conditions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DCM, THF). DCM minimizes side reactions (e.g., hydrolysis) .
- Stoichiometry : Use a 10% excess of the benzoyl chloride to drive the reaction to completion. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer :
- Deuterated Solvent Artifacts : Ensure complete deuteration of DMSO; residual protons (δ 2.5 ppm) can obscure signals. Use DMSO-d₆ stored over molecular sieves .
- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve rotational barriers in the benzamide group. For example, coalescence of doublets at elevated temperatures confirms restricted rotation .
- Impurity Identification : Compare experimental ¹³C NMR with DFT-calculated shifts (software: Gaussian 16, B3LYP/6-31G* basis set). Deviations >1 ppm suggest synthetic byproducts .
Q. What strategies are recommended for designing biological activity assays targeting kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR) in ATP-binding assays. Measure IC₅₀ via fluorescence polarization (FP) with a 10-point dilution series (0.1–100 μM) .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include a positive control (e.g., imatinib) and validate selectivity via Western blot (phospho-kinase vs. total kinase) .
- Molecular Docking : Perform docking studies (software: AutoDock Vina) using the crystal structure of target kinases (PDB ID: 1T46). Prioritize compounds with binding energies <−8 kcal/mol .
Q. How can computational modeling predict metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (optimal range: 2–4), topological polar surface area (<140 Ų), and CYP450 inhibition profiles. High methoxy group lipophilicity may reduce metabolic clearance .
- Off-Target Screening : Employ similarity ensemble approach (SEA) to compare the compound’s pharmacophore with known drugs (ChEMBL database). Flag targets with Tanimoto coefficients >0.7 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability. Root-mean-square deviation (RMSD) >3 Å indicates conformational shifts requiring scaffold optimization .
Q. What crystallization conditions are optimal for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/methanol 1:4). Slow evaporation at 4°C promotes single-crystal growth .
- Hydrogen Bonding : Co-crystallize with acetic acid to stabilize the amide group. Centrosymmetric dimers via N–H···N bonds are common in benzothiazole derivatives .
- Data Collection : Collect datasets at 100 K (λ = 0.71073 Å). Refinement with SHELXL-2018 should achieve R-factors <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
